molecular formula C9H19FINO B145248 4-Deoxy-4-fluoromuscarine iodide CAS No. 132113-37-2

4-Deoxy-4-fluoromuscarine iodide

Cat. No.: B145248
CAS No.: 132113-37-2
M. Wt: 303.16 g/mol
InChI Key: LOQSODOOUZMOJP-CTERPIQNSA-M
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Description

4-Deoxy-4-fluoromuscarine iodide is one of four stereoisomers of the quaternary ammonium compound [(4-fluoro-5-methyl-tetrahydrofuran-2-yl)methyl]trimethylammonium iodide. These isomers were synthesized enantiomerically and diastereomerically pure from (S)-(-)-methyl 4-methylphenyl sulfoxide, ethyl fluoroacetate, and allyl bromide via a multi-step process . The absolute configurations of the isomers were determined using ¹H NMR analyses, which provided insights into their stereochemical relationships .

Structurally, this compound belongs to the muscarine family, characterized by a tetrahydrofuran ring system substituted with a fluorinated methyl group and a quaternary ammonium moiety. The introduction of fluorine at the 4-position replaces a hydroxyl group (deoxy modification), altering the compound’s electronic and steric properties compared to natural muscarine . Pharmacological evaluations of these isomers have been documented in studies focusing on receptor binding and antibacterial activities .

Properties

CAS No.

132113-37-2

Molecular Formula

C9H19FINO

Molecular Weight

303.16 g/mol

IUPAC Name

[(2S,4R,5S)-4-fluoro-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide

InChI

InChI=1S/C9H19FNO.HI/c1-7-9(10)5-8(12-7)6-11(2,3)4;/h7-9H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1

InChI Key

LOQSODOOUZMOJP-CTERPIQNSA-M

SMILES

CC1C(CC(O1)C[N+](C)(C)C)F.[I-]

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)F.[I-]

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)F.[I-]

Synonyms

4-deoxy-4-fluoromuscarine
4-deoxy-4-fluoromuscarine iodide
4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha,4beta,5beta))-isomer
4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha-4alpha,5alpha))-isomer
4-deoxy-4-fluoromuscarine, (2S(-)-(2alpha,4alpha,5alpha))-isomer
DFM iodide, (2R(-)-(2alpha,4alpha,5alpha))-
DFM iodide, (2R(-)-(2alpha,4beta,5beta))-
DFM iodide, (2S(-)-(2alpha,4alpha,5alpha))-
DFM iodide, (2S(-)-(2alpha,4beta,5alpha))-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Muscarine Family

The primary structural analogues of 4-deoxy-4-fluoromuscarine iodide include:

Compound Substituent at C4 Functional Groups Key Features
Natural Muscarine -OH Tertiary amine, tetrahydrofuran Binds muscarinic acetylcholine receptors (mAChRs) with high affinity
4-Deoxy-muscarine -H Deoxy modification Reduced polarity; lower receptor affinity
4-Fluoromuscarine -F Fluorine substitution Enhanced metabolic stability; altered receptor interactions
4-Deoxy-4-fluoromuscarine -F (deoxy) Fluorine + deoxy Combines steric and electronic effects

Key Observations :

  • Receptor Binding : Unlike natural muscarine, which selectively activates mAChRs, fluorinated derivatives may exhibit altered binding kinetics due to steric hindrance and electronic effects .

Pharmacological Activity Comparison

For example:

Compound Antibacterial Activity (vs. Staphylococcus aureus) mAChR Activity
This compound Moderate (based on cited studies) Partial agonist/antagonist
Dimethylsulphonium iodide High (MIC < 1 µg/mL) Not reported
Natural Muscarine None Full agonist

Insights :

  • The antibacterial activity of this compound is distinct from natural muscarine, which lacks antimicrobial effects. This suggests that fluorination and quaternary ammonium groups contribute to antibacterial properties .
  • Compared to dimethylsulphonium iodide (a structurally unrelated compound with potent activity against S. aureus), fluoromuscarine derivatives may exhibit different mechanisms of action due to their receptor-targeting moieties .

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